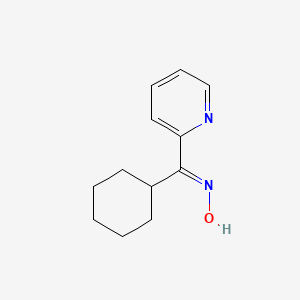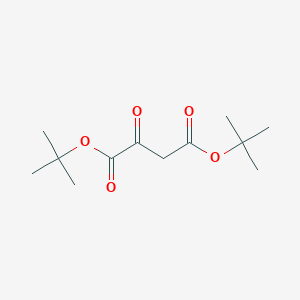
Di-tert-butyl 2-oxobutanedioate
説明
Di-tert-butyl 2-oxobutanedioate is a chemical compound commonly referred to as DTB. It is a colorless, odorless, and non-flammable solid, and is widely used in a variety of scientific and industrial applications. DTB is a type of dicarboxylic acid, and has the molecular formula C8H14O4. It is a derivative of oxalic acid, and is used as a reagent in organic synthesis, as well as a catalyst for the synthesis of polymers. DTB is also used as an anhydride in the production of polyesters and polyamides, and as a plasticizer in the manufacture of polyvinyl chloride.
作用機序
DTB acts as an anhydride, which means that it can react with other molecules to form a new molecule with the elimination of water. When DTB reacts with an alcohol, it forms an ester. When DTB reacts with an amine, it forms an amide. DTB can also react with carboxylic acids to form an anhydride.
Biochemical and Physiological Effects
DTB has no known biochemical or physiological effects in humans or animals. It is not known to be toxic, and is not considered to be a carcinogen or mutagen.
実験室実験の利点と制限
DTB has several advantages for lab experiments. It is a relatively stable compound, and is not easily oxidized or hydrolyzed. It has a low vapor pressure, and is not flammable. Additionally, it is not volatile, and can be stored at room temperature for extended periods of time.
The main limitation of DTB is its low solubility in water. This can make it difficult to use in aqueous solutions, and can limit its use in certain types of experiments.
将来の方向性
In the future, DTB could be used in the development of new polymers and other materials, such as biodegradable plastics. Additionally, DTB could be used in the synthesis of new pharmaceuticals and other compounds. DTB could also be used to develop new catalysts and reagents for organic synthesis. Finally, DTB could be used in the development of new methods for the production of polyesters and polyamides.
科学的研究の応用
DTB is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. It is used as a reagent in organic synthesis, and as a catalyst for the synthesis of polymers. In biochemistry, DTB is used as an anhydride in the production of polyesters and polyamides, as well as a plasticizer in the manufacture of polyvinyl chloride. DTB is also used in the production of polyurethanes, polycarbonates, and polystyrenes.
特性
IUPAC Name |
ditert-butyl 2-oxobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHASLISSLCURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507954 | |
| Record name | Di-tert-butyl 2-oxobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64336-61-4 | |
| Record name | Di-tert-butyl 2-oxobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B3032871.png)

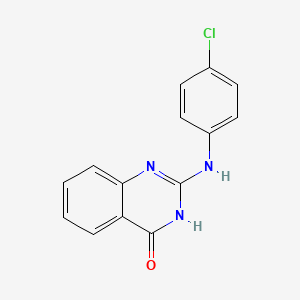
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one](/img/structure/B3032874.png)
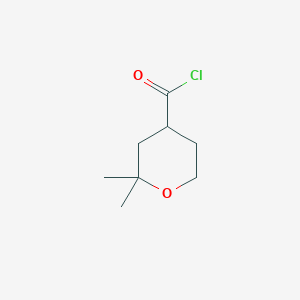
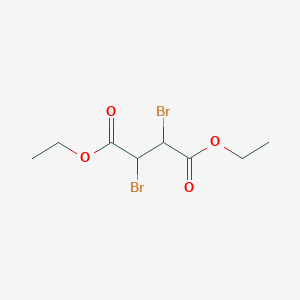
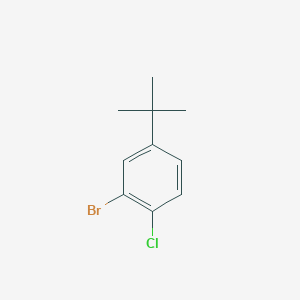

![(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3032884.png)

![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)
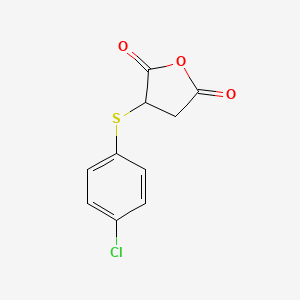
![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)
